molecular formula C11H10BrNO B8322840 2-(1-Bromoethyl)-5-(furan-3-yl)pyridine

2-(1-Bromoethyl)-5-(furan-3-yl)pyridine

Cat. No.: B8322840
M. Wt: 252.11 g/mol
InChI Key: DTRYKIZGYPMWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromoethyl)-5-(furan-3-yl)pyridine is a halogenated pyridine derivative featuring a bromoethyl group at the 2-position and a furan-3-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol. The bromoethyl group enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(1-bromoethyl)-5-(furan-3-yl)pyridine

InChI

InChI=1S/C11H10BrNO/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10/h2-8H,1H3

InChI Key

DTRYKIZGYPMWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=COC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
2-(1-Bromoethyl)-5-(furan-3-yl)pyridine (Target) 2-Bromoethyl, 5-Furan-3-yl 252.11 Not Reported Nucleophilic substitution, drug intermediates
2-Amino-4-(2-Chloro-5-(4-Nitrophenyl)pyridin-3-yl)-1-(4-Methylphenyl)pyridine 2-Chloro, 4-Nitrophenyl, 4-Methylphenyl 545.92 287 Antimicrobial agents, kinase inhibitors
5-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]-2-(1H-imidazol-1-yl)pyridine 5-Furan-3-yl, 2-Imidazol-1-yl 279.26 Not Reported Anticancer screening, heterocyclic drug design
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate 5-Bromo, 3-Acrylate ~250 (estimated) Not Reported Polymer precursors, crosslinking agents

Key Observations :

  • Aromatic Substituents : Furan-3-yl (target) provides stronger electron-donating effects than phenyl or nitrophenyl groups, altering the pyridine ring’s electronic profile and solubility in polar solvents .
  • Thermal Stability : Chloro- and nitro-substituted pyridines (e.g., Table 1, Entry 2) exhibit higher melting points (268–287°C) due to rigid aromatic stacking, whereas furan-containing derivatives likely have lower thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.